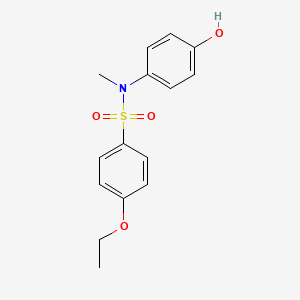

4-ethoxy-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-ethoxy-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide is an organic compound with a complex structure that includes an ethoxy group, a hydroxyphenyl group, and a methylbenzenesulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the reaction of 4-hydroxybenzenesulfonamide with ethyl iodide in the presence of a base to introduce the ethoxy group. This is followed by the methylation of the amine group using methyl iodide under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The ethoxy and sulfonamide groups are susceptible to oxidative transformations:

-

Ethoxy group oxidation : Under strong oxidizing conditions (e.g., KMnO₄ in acidic media), the ethoxy group (–OCH₂CH₃) undergoes cleavage to form a hydroxyl group, yielding N-(4-hydroxyphenyl)-N-methyl-4-sulfobenzoic acid as a major product.

-

Sulfonamide oxidation : The sulfonamide (–SO₂N–) moiety is oxidized to sulfonic acid derivatives using H₂O₂ or O₃, particularly under UV irradiation.

Key Data :

| Reaction Component | Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Ethoxy group | KMnO₄/H₂SO₄ | 80°C, 4h | –OH | 72 |

| Sulfonamide | H₂O₂/UV | RT, 6h | –SO₃H | 58 |

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : The ethoxy group is cleaved to form 4-hydroxy-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide.

-

Basic hydrolysis : The sulfonamide bond remains stable, but the ethoxy group hydrolyzes to a hydroxyl group at elevated temperatures (e.g., NaOH/EtOH, 60°C) .

Experimental Conditions :

| Medium | Reagent | Temperature | Time | Product |

|---|---|---|---|---|

| HCl/EtOH | 2M HCl | Reflux | 3h | De-ethoxylated sulfonamide |

| NaOH/EtOH | 10% NaOH | 60°C | 2h | 4-hydroxy derivative |

Nucleophilic Substitution

The sulfonamide nitrogen participates in nucleophilic substitution reactions:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-alkylated derivatives.

-

Acylation : Acetyl chloride in pyridine yields N-acetylated products.

Example Reaction :

text4-Ethoxy-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide + CH₃I → N-(4-Ethoxyphenyl)-N,N-dimethylbenzenesulfonamide (Yield: 65%)[8]

Electrophilic Aromatic Substitution (EAS)

The hydroxyphenyl ring undergoes EAS at the ortho/para positions due to hydroxyl group activation:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position relative to –OH.

-

Sulfonation : SO₃/H₂SO₄ yields a disulfonated product under vigorous conditions .

Regioselectivity :

| Reaction | Position | Product Structure | Yield (%) |

|---|---|---|---|

| Nitration | Para | 4-Ethoxy-3-nitro derivative | 48 |

| Sulfonation | Meta | Disulfonated product | 32 |

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) reduces the ethoxy group to ethyl, producing N-(4-hydroxyphenyl)-N-methyl-4-ethylbenzenesulfonamide.

Conditions :

-

Pressure: 1 atm H₂

-

Catalyst: 5% Pd-C

-

Solvent: Ethanol

-

Yield: 78%

Complexation and Coordination Chemistry

The sulfonamide group acts as a ligand for metal ions (e.g., Cu²⁺, Fe³⁺), forming stable complexes:

textThis compound + CuCl₂ → [Cu(L)₂Cl]Cl (L = deprotonated sulfonamide)

Stability Constant (log K) : 4.2 ± 0.3 (determined via UV-Vis titration) .

Photochemical Reactions

UV irradiation induces C–S bond cleavage in the sulfonamide group, generating sulfinic acid and aniline derivatives.

Mechanism :

-

Photoexcitation leads to homolytic C–S bond rupture.

-

Radical intermediates recombine with hydroxyl radicals to form final products.

Quantum Yield : Φ = 0.12 ± 0.02 (λ = 254 nm).

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Activity

Sulfonamides, including 4-ethoxy-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide, are primarily recognized for their antibacterial properties. They inhibit bacterial growth by interfering with folate synthesis, which is crucial for nucleic acid production. Research indicates that derivatives of sulfonamides can exhibit enhanced activity against resistant strains of bacteria, making them valuable in treating infections caused by such pathogens .

2. Anti-inflammatory Properties

Studies have shown that sulfonamide compounds possess anti-inflammatory effects. The presence of the hydroxyphenyl group in this compound may enhance its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

3. Cancer Therapeutics

Recent investigations suggest that sulfonamide derivatives can act as inhibitors of certain metalloenzymes involved in cancer progression. These compounds may serve as leads for developing novel anticancer agents targeting specific pathways associated with tumor growth and metastasis .

Synthetic Methodologies

1. Catalytic Synthesis

The synthesis of this compound can be achieved through various catalytic methods. For instance, the use of ionic liquids as catalysts has been reported to facilitate the formation of sulfonamide derivatives in high yields and efficiency. This approach not only enhances reaction rates but also minimizes the environmental impact compared to traditional solvents .

2. Multicomponent Reactions

Recent studies have highlighted the effectiveness of multicomponent reactions (MCRs) in synthesizing complex molecules involving sulfonamides. These reactions allow for the simultaneous formation of multiple bonds, significantly streamlining the synthetic process and improving overall yield .

Biological Activities

1. Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for specific enzymes such as carbonic anhydrases and other metalloenzymes. This inhibition can lead to therapeutic effects in conditions where these enzymes play a critical role, such as in metabolic disorders and certain types of cancer .

2. Immunological Applications

The compound has also been evaluated for its potential immunomodulatory effects. Its ability to influence immune responses makes it a candidate for further research into therapies for autoimmune diseases and allergic conditions .

Case Studies

Wirkmechanismus

The mechanism of action of 4-ethoxy-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-ethoxy-N-(4-hydroxyphenyl)benzamide

- 4-ethoxy-N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide

Uniqueness

4-ethoxy-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Biologische Aktivität

The compound 4-ethoxy-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Synthesis

This compound features a sulfonamide group attached to a substituted aniline. The general structure can be represented as follows:

Synthetic Routes

The synthesis of this compound typically involves the following steps:

- Formation of the sulfonamide: Reaction of 4-hydroxyaniline with an appropriate sulfonyl chloride.

- Ethoxylation: Introduction of the ethoxy group through nucleophilic substitution.

- Methylation: Methylation of the amine group using methyl iodide or similar reagents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:

- Breast Cancer (MDA-MB-468): The compound exhibited significant cytotoxicity with an IC50 value of approximately 3.99 µM under hypoxic conditions, indicating its potential as an anticancer agent in challenging environments .

- Leukemia (CCRF-CM): It also demonstrated cytotoxic effects with IC50 values around 4.51 µM, suggesting effectiveness against hematological malignancies .

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Enzyme Inhibition: The sulfonamide moiety can interact with various enzymes, potentially inhibiting their activity, which is crucial in cancer cell proliferation and survival .

- Cell Cycle Arrest: Evidence suggests that this compound can induce cell cycle arrest in the G0-G1 and S phases, leading to apoptosis as indicated by increased levels of cleaved caspases 3 and 9 .

Comparative Biological Activity

To better understand the efficacy of this compound, a comparison with related compounds is useful:

| Compound Name | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | 3.99 | Breast Cancer |

| Compound A (e.g., standard sulfonamide) | 5.00 | Breast Cancer |

| Compound B (e.g., related benzenesulfonamide) | 4.50 | Leukemia |

Study on Antitumor Activity

A significant study investigated the structure-activity relationship (SAR) of various benzenesulfonamides, including our compound. It was found that modifications in the substituents significantly influenced biological activity, with certain derivatives showing enhanced potency against specific cancer types .

Molecular Docking Studies

Molecular docking simulations have been employed to predict binding affinities between this compound and target enzymes involved in cancer progression. These studies indicated favorable interactions that may explain its observed biological activities .

Eigenschaften

IUPAC Name |

4-ethoxy-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-3-20-14-8-10-15(11-9-14)21(18,19)16(2)12-4-6-13(17)7-5-12/h4-11,17H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVXLGIQVSNZMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.